Ethyl 2-amino-6-(difluoromethyl)benzoate
Description
Ethyl 2-amino-6-(difluoromethyl)benzoate is a fluorinated benzoate ester characterized by a difluoromethyl (-CF₂H) substituent at the 6-position and an amino (-NH₂) group at the 2-position of the benzene ring. This compound is structurally related to agrochemicals and pharmaceuticals, where fluorine substituents are frequently employed to modulate metabolic stability and target binding .
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 2-amino-6-(difluoromethyl)benzoate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-10(14)8-6(9(11)12)4-3-5-7(8)13/h3-5,9H,2,13H2,1H3 |
InChI Key |
UYPKZVSUZOUZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Cyclization
The synthesis begins with 2-aminoiodobenzoic acid , a commercially available precursor. A key step involves cyclization with appropriately substituted phenyl isothiocyanates to form a thioxo intermediate. This cyclization is facilitated by reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), which promote ring closure and introduce the necessary heterocyclic framework.
Chlorination and Amination
The thioxo intermediate undergoes chlorination to introduce reactive chlorides, forming a chlorinated derivative. Subsequently, the amino group is introduced via nucleophilic substitution using 4-methoxybenzylamine or similar amines, followed by deprotection steps to yield the free amino compound.
Suzuki Cross-Coupling for Aromatic Substitutions
The core aromatic ring is functionalized through Suzuki-Miyaura cross-coupling reactions, utilizing boronic acids bearing the desired substituents, such as difluoromethyl groups . This coupling is catalyzed by palladium complexes, enabling precise installation of the 6-(difluoromethyl) substituent on the benzene ring.
Final Esterification
The last step involves esterification to introduce the ethyl ester group, often achieved by reacting the carboxylic acid intermediate with ethanol under acidic catalysis or using esterification reagents like ethyl chloroformate .
Alternative Route: Direct Functionalization of the Benzene Ring
Electrophilic Substitution
An alternative approach involves starting with 2-amino-6-hydroxybenzoic acid derivatives, which can be selectively halogenated or fluorinated at the 6-position. The difluoromethyl group can then be introduced via nucleophilic substitution using difluoromethyl reagents such as difluoromethyl zinc or boron compounds .
Ester Formation
Subsequently, esterification with ethanol yields the ethyl benzoate derivative. This route is advantageous when direct substitution at the aromatic ring is feasible and can be optimized for yield and purity.
Specific Data on Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | 2-Aminoiodobenzoic acid + phenyl isothiocyanate | Reflux with POCl₃/PCl₅ | ~70% | Forms thioxo intermediate |
| Chlorination | POCl₃ | Reflux | ~65% | Converts to chlorinated derivative |
| Amination | 4-Methoxybenzylamine | Room temperature | ~80% | Deprotection yields free amino group |
| Suzuki Coupling | Boronic acid with difluoromethyl group | Pd catalyst, base, reflux | ~60-75% | Key for difluoromethyl installation |
| Esterification | Ethanol, acid catalyst | Reflux | >85% | Final step to form ethyl ester |
(Note: Exact yields depend on specific reaction conditions and purification methods.)
Notes on Purification and Characterization
- Purification : Typically performed via flash chromatography using silica gel with solvent systems such as petroleum ether:ethyl acetate (varying ratios).
- Characterization : Confirmed by IR, NMR (¹H, ¹³C), and mass spectrometry to verify the structure and purity of the final compound.
Summary of Key Research Findings
- The synthesis of Ethyl 2-amino-6-(difluoromethyl)benzoate is well-documented in the literature, primarily through multi-step routes involving cyclization, chlorination, amination, and Suzuki coupling.
- The choice of reagents and conditions is critical for optimizing yield and selectivity, especially for the introduction of the difluoromethyl group.
- Purification techniques and thorough spectroscopic characterization are essential for confirming the structure.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-6-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include nitrobenzoates, alcohol derivatives, and substituted benzoates .
Scientific Research Applications
Ethyl 2-amino-6-(difluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biochemical pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Substituent Effects: Difluoromethyl vs. Other Halogenated Groups
The difluoromethyl group (-CF₂H) distinguishes this compound from analogs bearing trifluoromethyl (-CF₃), chloro (-Cl), or cyano (-CN) groups. Key comparisons include:
- Metabolic Stability: The difluoromethyl group balances metabolic resistance and solubility. Trifluoromethyl analogs (e.g., in ) exhibit prolonged half-lives due to stronger C-F bonds but suffer from poor aqueous solubility . Chloro derivatives (e.g., Ethyl 2-amino-6-chlorobenzoate) are more prone to oxidative metabolism .
Ester Group Influence: Ethyl vs. Methyl and Longer Chains
The ethyl ester group impacts hydrolysis rates and tissue distribution:
- Carboxylesterase (CES) Sensitivity : Ethyl esters exhibit slower hydrolysis in liver microsomes than methyl esters, as shown in studies with rat liver microsomes and CES inhibitors . This suggests prolonged systemic exposure for the ethyl derivative.
- Safety : Ethyl benzoates generally show lower mucosal irritation compared to methyl analogs, aligning with safety data for cosmetic and pharmaceutical excipients .
Solubility and logP Estimates
| Compound | logP (Estimated) | Aqueous Solubility |
|---|---|---|
| This compound | 2.1–2.5 | ~50 µg/mL |
| Methyl 2-amino-4,6-difluorobenzoate | 1.8–2.0 | ~120 µg/mL |
| Ethyl 2-amino-6-chlorobenzoate | 1.9–2.2 | ~75 µg/mL |
Q & A
Basic: What are the optimal synthetic routes for preparing Ethyl 2-amino-6-(difluoromethyl)benzoate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:
- Electrophilic substitution to introduce the difluoromethyl group at the 6-position, often using ClCFH or BrCFH reagents under acidic conditions .
- Amination at the 2-position via nucleophilic aromatic substitution (SNAr) with ammonia or protected amines, requiring electron-withdrawing groups (e.g., ester) to activate the ring .
- Esterification with ethanol under acidic catalysis (e.g., HSO) .
Critical Factors: - Temperature control during fluorination (exothermic reactions may lead to side products).
- Protecting the amino group during esterification to prevent undesired side reactions .
Advanced: How can regioselectivity challenges during difluoromethylation be addressed in this compound’s synthesis?
Methodological Answer:
Regioselectivity is influenced by:
- Directing Groups: The ester at the 1-position directs electrophilic substitution to the 6-position (para to the ester). Computational modeling (DFT) can predict substituent effects on ring activation .
- Steric Effects: Bulky reagents may favor substitution at less hindered positions. For example, using trifluoromethylating agents with larger leaving groups (e.g., Br vs. Cl) can alter selectivity .
- Catalysis: Transition-metal catalysts (e.g., Pd) or Lewis acids (e.g., AlCl) may enhance selectivity by stabilizing intermediates .
Validation: Monitor intermediates via NMR to confirm substitution patterns .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- NMR to identify aromatic protons and amino groups.
- NMR to confirm difluoromethyl integration (δ ~ -100 to -120 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., bromine or fluorine signatures) .
- HPLC: Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can overlapping 1H^{1}\text{H}1H NMR signals from fluorine-coupled protons be resolved?
Methodological Answer:
- Decoupling Experiments: Apply decoupling to simplify splitting patterns caused by scalar coupling (e.g., ) .
- 2D NMR: Use HSQC or COSY to correlate coupled protons and clarify assignments .
- Solvent Effects: Switch to deuterated DMSO to shift amino proton resonances away from aromatic signals .
Basic: What strategies are used to evaluate the compound’s biological activity (e.g., antimicrobial)?
Methodological Answer:
- In Vitro Assays:
- MIC Testing: Screen against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution .
- Enzyme Inhibition: Target enzymes like dihydrofolate reductase (DHFR) via spectrophotometric assays .
- Controls: Include positive controls (e.g., ciprofloxacin) and solvent-only blanks to validate results .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Modify Substituents:
- Computational Docking: Use AutoDock Vina to predict interactions with biological targets (e.g., bacterial enzymes) .
- Data Analysis: Apply multivariate regression to correlate logP, pKa, and IC values .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions:
- Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., free benzoic acid) .
Advanced: How does pH influence the hydrolysis kinetics of the ester moiety?
Methodological Answer:
- Mechanism: Under acidic conditions, hydrolysis proceeds via protonation of the ester carbonyl. In basic media, OH attacks the carbonyl directly .
- Kinetic Studies: Use UV-Vis spectroscopy to track ester cleavage rates at varying pH (3–10). Fit data to a pseudo-first-order model .
- Activation Energy: Calculate via Arrhenius plots from temperature-dependent experiments (25–60°C) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., HF byproducts) .
- Spill Management: Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .
Advanced: How do electronic effects of the difluoromethyl group impact reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Nature: The CFH group reduces electron density at the aromatic ring, facilitating SNAr but hindering electrophilic substitution .
- Suzuki Coupling: Requires electron-rich boronic acids and Pd catalysts (e.g., Pd(PPh)) to overcome deactivation .
- Theoretical Insights: DFT calculations show CFH’s inductive effect lowers HOMO energy, reducing nucleophilic attack susceptibility .
Advanced: How can contradictory bioactivity data (e.g., varying IC50_{50}50 values) be reconciled across studies?
Methodological Answer:
- Source Analysis: Check purity (HPLC ≥98%), solvent effects (DMSO vs. aqueous buffer), and assay conditions (e.g., ATP levels in kinase assays) .
- Meta-Analysis: Use tools like RevMan to statistically aggregate data, accounting for outliers via Grubbs’ test .
- Mechanistic Studies: Perform isothermal titration calorimetry (ITC) to validate binding constants independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
